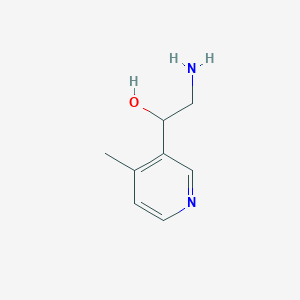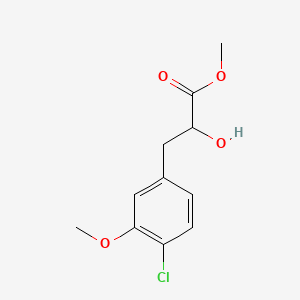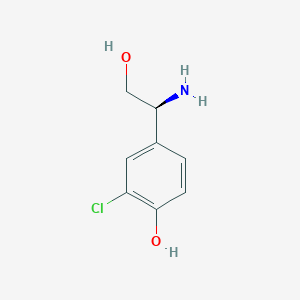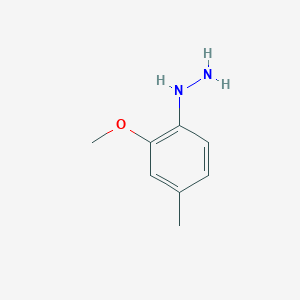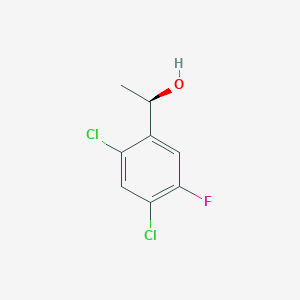
(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethan-1-ol group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-dichloro-5-fluorobenzene.
Grignard Reaction: The precursor undergoes a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to form the corresponding phenylmagnesium bromide intermediate.
Addition Reaction: The intermediate is then reacted with an aldehyde, such as acetaldehyde, under controlled conditions to yield the desired ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol.
Industrial Production Methods
In industrial settings, the production of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2,4-Dichlorophenyl)ethan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
®-1-(2,4-Difluorophenyl)ethan-1-ol: Contains two fluorine atoms instead of chlorine, leading to variations in reactivity and applications.
®-1-(2,4-Dichloro-5-methylphenyl)ethan-1-ol: Substitution of the fluorine atom with a methyl group, affecting its chemical behavior.
Uniqueness
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol is unique due to its specific combination of chlorine and fluorine atoms on the phenyl ring, along with its chiral ®-configuration. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7Cl2FO |
|---|---|
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
(1R)-1-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |
Clé InChI |
MNZGIFONSZRANH-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1Cl)Cl)F)O |
SMILES canonique |
CC(C1=CC(=C(C=C1Cl)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



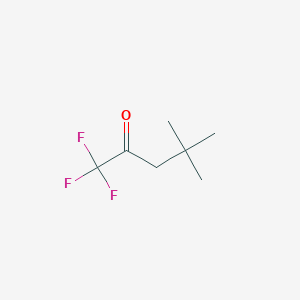





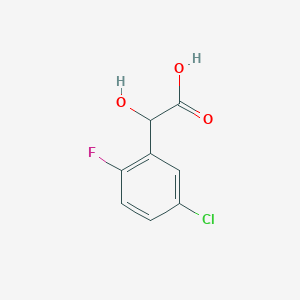

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
